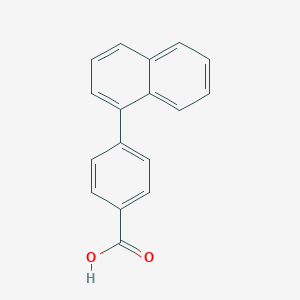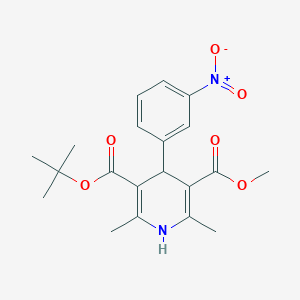
Mebudipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mebudipine is a calcium channel blocker that is used to treat hypertension and angina. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic uses. In
Applications De Recherche Scientifique
Mebudipine has been extensively studied for its potential therapeutic uses, including its ability to lower blood pressure and reduce the risk of stroke and heart attack. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
Mebudipine works by blocking the entry of calcium ions into cells, which reduces the contractility of smooth muscle cells and dilates blood vessels. This leads to a decrease in blood pressure and an increase in blood flow to vital organs such as the brain and heart.
Biochemical and Physiological Effects:
Mebudipine has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress and inflammation, improving endothelial function, and increasing the production of nitric oxide, a molecule that plays a key role in regulating blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Mebudipine in lab experiments is that it is a well-established calcium channel blocker with a known mechanism of action. This makes it a useful tool for studying the role of calcium channels in various physiological processes. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be confounded by other factors such as changes in heart rate or blood pressure.
Orientations Futures
There are a number of potential future directions for research on Mebudipine. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Other areas of interest include its potential use in the treatment of hypertension and heart disease, as well as its potential use as a research tool for studying calcium channels and their role in various physiological processes.
Méthodes De Synthèse
Mebudipine is synthesized through a multistep process that involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with a reducing agent such as lithium aluminum hydride. The resulting product is then treated with a base such as potassium hydroxide to form the final compound.
Propriétés
Numéro CAS |
103521-70-6 |
|---|---|
Formule moléculaire |
C20H24N2O6 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
5-O-tert-butyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-11-15(18(23)27-6)17(13-8-7-9-14(10-13)22(25)26)16(12(2)21-11)19(24)28-20(3,4)5/h7-10,17,21H,1-6H3 |
Clé InChI |
YXPRKGBMFPQBDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Synonymes |
mebudipine t-butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-2,5-pyridinedicarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




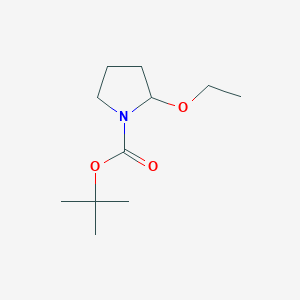
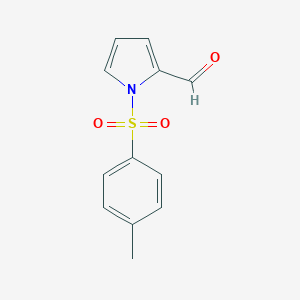


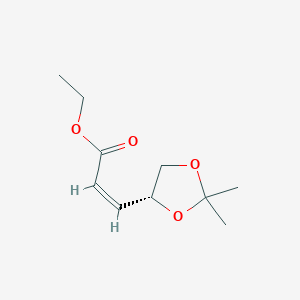
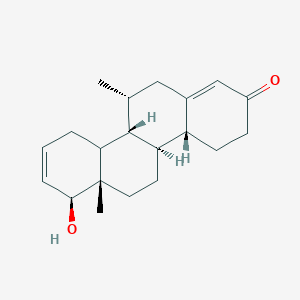
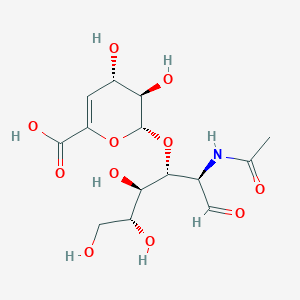
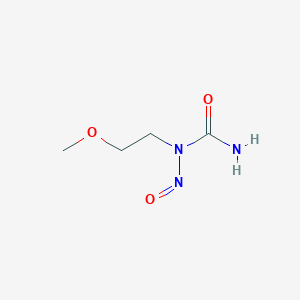
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)

